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Compound of Interest

Compound Name: 1-Aminopiperidin-2-one

Cat. No.: B1281985

A Spectroscopic Showdown: 1-Aminopiperidin-
2-one and Its Precursors

In the landscape of pharmaceutical and chemical research, a thorough understanding of a
molecule's structural and electronic properties is paramount. This guide provides a detailed
spectroscopic comparison of the novel compound 1-Aminopiperidin-2-one with its readily
available precursors, piperidin-2-one and N-aminopiperidine. Through a side-by-side analysis
of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS) data, this document aims to equip researchers, scientists, and drug development
professionals with the foundational data necessary for the identification, characterization, and
further development of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1-Aminopiperidin-
2-one and its precursors. It is important to note that while extensive experimental data is
available for piperidin-2-one and N-aminopiperidine, experimental spectra for 1-
Aminopiperidin-2-one are not readily found in publicly accessible databases. The data
presented for 1-Aminopiperidin-2-one is therefore based on computed values and
predictions.

Table 1: *H NMR Spectroscopic Data (Predicted/Experimental)
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Compound

Chemical Shift (6) ppm

1-Aminopiperidin-2-one

Predicted values. Experimental data not readily

available.

Piperidin-2-one

~3.2 (t, 2H, -CH2-N-), ~2.2 (t, 2H, -CH2-C=0),
~1.8 (M, 4H, -CH2-CHz-)

N-Aminopiperidine

~2.7 (t, 4H, -CH2-N-CH2-), ~1.6 (quint, 4H, -
CH2-CH2-CHz-), ~1.4 (quint, 2H, -CH2-CHa2-
CHz2-), ~2.5 (s, 2H, -NH2)

Table 2: 13C NMR Spectroscopic Data (Predicted/Experimental)

Compound

Chemical Shift (8) ppm

1-Aminopiperidin-2-one

Predicted values. Experimental data not readily

available.

Piperidin-2-one

~175 (-C=0), ~42 (-CH2-N-), ~31 (-CH2-C=0),
~23 (-CH2-), ~21 (-CHz-)

N-Aminopiperidine

~55 (-CH2-N-CH2-), ~26 (-CH2-CH2-CHz2-), ~24
(-CH2-CHz2-CHz-)

Table 3: Infrared (IR) Spectroscopy Data

Compound

Key Absorption Bands (cm~*)

1-Aminopiperidin-2-one

Predicted values: ~3300-3400 (N-H stretch),
~1650 (C=0 stretch, amide).

Piperidin-2-one

~3200 (N-H stretch), ~1650 (C=0 stretch,
amide)[1]

N-Aminopiperidine

~3300-3400 (N-H stretch of -NHz2)

Table 4: Mass Spectrometry (MS) Data
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Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
1-Aminopiperidin-2-one 114.15 (MY)[2] Predicted based on structure.
Piperidin-2-one 99.13 (MM)[3][4] 84, 71, 56, 43
N-Aminopiperidine 100.16 (M*) 99, 85, 70, 56, 43

From Precursors to Product: A Synthetic Pathway

The synthesis of 1-Aminopiperidin-2-one typically involves the N-amination of the
corresponding lactam, piperidin-2-one. This transformation introduces an amino group to the
nitrogen atom of the cyclic amide. The logical relationship between these compounds is
depicted in the following diagram.

Piperidin-2-one N-Aminopiperidine
(related precursor)

N-Amination

( )

Click to download full resolution via product page

Caption: Synthetic route from piperidin-2-one to 1-Aminopiperidin-2-one.

Experimental Corner: Detailed Methodologies

The following protocols provide a general framework for obtaining the spectroscopic data
presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or D20).
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 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition:

o H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o 13C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling.
A larger number of scans will be necessary due to the lower natural abundance of the 13C
isotope.

» Data Processing: Process the raw data using appropriate software by applying a Fourier
transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Thin Film Method):

o For liquid samples (like N-aminopiperidine), a drop of the neat liquid is placed between
two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o For solid samples (like piperidin-2-one), a small amount of the solid is dissolved in a
volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a
KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

e Background Spectrum: Record a background spectrum of the empty sample holder or the
KBr plates.

o Sample Spectrum: Place the prepared sample in the spectrometer and record the IR
spectrum, typically in the range of 4000-400 cm~1.

o Data Analysis: The absorbance spectrum is obtained by ratioing the sample spectrum
against the background spectrum.

Mass Spectrometry (MS)
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» Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
volatile compounds, while Electrospray lonization (ESI) is suitable for less volatile or more
polar molecules.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel compound like 1-Aminopiperidin-2-one and comparing
it to its precursors follows a logical progression of spectroscopic techniques.
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Caption: Workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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